molecular formula C11H13NO3 B114322 Allyl 3-amino-5-methoxybenzoate CAS No. 153774-88-0

Allyl 3-amino-5-methoxybenzoate

Cat. No. B114322
M. Wt: 207.23 g/mol
InChI Key: PNSIUPZJMHGHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-amino-5-methoxybenzoate, also known as AMB, is a synthetic compound that belongs to the group of benzamide derivatives. AMB has been studied for its potential applications in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

Allyl 3-amino-5-methoxybenzoate has been studied for its potential applications in various fields of scientific research. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Allyl 3-amino-5-methoxybenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer and destroy cancer cells. Additionally, Allyl 3-amino-5-methoxybenzoate has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples.

Mechanism Of Action

The mechanism of action of Allyl 3-amino-5-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Allyl 3-amino-5-methoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

Allyl 3-amino-5-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. Allyl 3-amino-5-methoxybenzoate has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. Additionally, Allyl 3-amino-5-methoxybenzoate has been shown to have antifungal activity against certain strains of Candida.

Advantages And Limitations For Lab Experiments

One advantage of using Allyl 3-amino-5-methoxybenzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields of scientific research. However, one limitation of using Allyl 3-amino-5-methoxybenzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Allyl 3-amino-5-methoxybenzoate. One direction is to further investigate its potential applications as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of Allyl 3-amino-5-methoxybenzoate and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Allyl 3-amino-5-methoxybenzoate involves the reaction of 3-amino-5-methoxybenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of Allyl 3-amino-5-methoxybenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

153774-88-0

Product Name

Allyl 3-amino-5-methoxybenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-5-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-4-15-11(13)8-5-9(12)7-10(6-8)14-2/h3,5-7H,1,4,12H2,2H3

InChI Key

PNSIUPZJMHGHET-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)N)C(=O)OCC=C

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)OCC=C

synonyms

Benzoic acid, 3-amino-5-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.